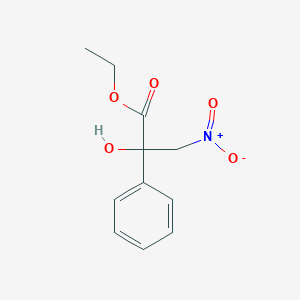

Ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate is an organic compound with a complex structure that includes a nitro group, a hydroxyl group, and a phenyl group attached to a propanoate ester

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate typically involves the nitration of ethyl 2-hydroxy-2-phenyl-propanoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the safety and efficiency of the nitration process. The use of catalysts and optimized reaction parameters can further improve yield and purity.

化学反応の分析

Types of Reactions

Ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

Reduction: Ethyl 2-hydroxy-3-amino-2-phenyl-propanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-hydroxy-3-nitro-2-phenyl-propanoic acid and ethanol.

科学的研究の応用

Synthetic Applications

1.1 Asymmetric Synthesis

One of the notable applications of Ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate is in asymmetric synthesis. It has been employed as a substrate in the catalytic enantioselective Henry reaction, which is crucial for producing chiral molecules. In a study, the compound was used alongside nickel complexes to achieve high yields and enantioselectivities, demonstrating its effectiveness in synthesizing α-hydroxy nitro compounds .

| Entry | Catalyst | Yield (%) | Enantioselectivity (%) |

|---|---|---|---|

| 1 | Ni–L1 | 85 | 91 |

| 2 | Ni–L1 | 80 | 92 |

| 3 | Ni–L1 | 49 | 93 |

1.2 Reaction with α-Keto Esters

This compound has also been utilized in reactions involving α-keto esters, showcasing its versatility in forming complex organic structures. The compound's reactivity allows it to participate in various transformations, leading to the production of valuable intermediates for pharmaceuticals .

Medicinal Chemistry

2.1 Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. A study highlighted its potential against various bacterial strains, suggesting that modifications to the nitro group could enhance efficacy against resistant strains .

2.2 Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in models of acute inflammation. Its ability to modulate inflammatory pathways makes it a candidate for further development as an anti-inflammatory agent .

Industrial Applications

3.1 Flavoring and Fragrance Industry

Due to its pleasant aroma profile, this compound is explored for use in the flavoring and fragrance industry. Its unique chemical structure contributes to desirable scent characteristics, making it suitable for incorporation into perfumes and food flavorings.

Case Studies

4.1 Catalytic Systems

In one notable study, a catalytic system was developed using this compound as a key component. The system demonstrated high efficiency in synthesizing chiral compounds with excellent yields and selectivity, indicating the compound's importance in modern synthetic methodologies .

4.2 Pharmaceutical Development

Another case study focused on the pharmaceutical applications of this compound, where researchers synthesized various derivatives to evaluate their biological activity against cancer cell lines. The results indicated promising anticancer properties, warranting further investigation into its mechanism of action .

作用機序

The mechanism of action of ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and reactivity.

類似化合物との比較

Ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate can be compared with similar compounds such as:

Ethyl 2-hydroxy-2-phenyl-propanoate: Lacks the nitro group, making it less reactive in reduction reactions.

Ethyl 3-nitro-2-phenyl-propanoate: Lacks the hydroxyl group, affecting its solubility and hydrogen bonding capabilities.

Ethyl 2-hydroxy-3-amino-2-phenyl-propanoate: Contains an amino group instead of a nitro group, altering its chemical reactivity and potential biological activity.

生物活性

Ethyl 2-hydroxy-3-nitro-2-phenyl-propanoate, also known by its chemical identifier 133153-67-0, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group, a hydroxyl group, and a phenyl group attached to a propanoate backbone. Its molecular formula is C11H13N1O4 with a molecular weight of 225.23 g/mol. The presence of these functional groups is crucial for its biological activity.

The biological activity of this compound primarily arises from its ability to undergo various chemical transformations:

- Reduction : The nitro group can be reduced to an amino group, which may interact with various biological targets, including enzymes and receptors.

- Hydroxyl Group Interactions : The hydroxyl group can form hydrogen bonds, enhancing the compound's solubility and reactivity in biological systems .

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some related compounds range from 50 to 200 μg/mL .

Table: Biological Activities of this compound Derivatives

Case Study: Antimicrobial Efficacy

A study focusing on the antimicrobial efficacy of ethyl 2-hydroxy-3-nitro derivatives demonstrated their potential in inhibiting the growth of various pathogenic bacteria. The results indicated that modifying the nitro group significantly influenced the antimicrobial potency, suggesting that further structural optimization could enhance efficacy .

Applications in Pharmaceutical Research

This compound serves as an important intermediate in organic synthesis and pharmaceutical development. Its derivatives are being explored for their therapeutic applications, particularly in developing new antimicrobial agents . The compound's ability to undergo reduction and substitution reactions makes it versatile for synthesizing more complex molecules with enhanced biological activities.

特性

IUPAC Name |

ethyl 2-hydroxy-3-nitro-2-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-2-17-10(13)11(14,8-12(15)16)9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIJCRLPLANDTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C[N+](=O)[O-])(C1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。